molecular formula C17H20N2O4 B12926181 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- CAS No. 64677-96-9

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)-

Cat. No.: B12926181
CAS No.: 64677-96-9
M. Wt: 316.35 g/mol
InChI Key: PVUMFRXHYJUCIN-UHFFFAOYSA-N
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Description

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- is a complex organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.3517 . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves several steps. One common method includes the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve a high yield of over 90%. Industrial production methods may involve similar catalytic hydrogenation processes, but on a larger scale with more stringent control over reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- can be compared with other pyrimidine derivatives such as:

The uniqueness of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64677-96-9

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-[4-methyl-6-oxo-2-[(4-propoxyphenyl)methyl]-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4/c1-3-8-23-13-6-4-12(5-7-13)9-15-18-11(2)14(10-16(20)21)17(22)19-15/h4-7H,3,8-10H2,1-2H3,(H,20,21)(H,18,19,22)

InChI Key

PVUMFRXHYJUCIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C

Origin of Product

United States

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